![molecular formula C12H20N4O B1464845 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 1281961-45-2](/img/structure/B1464845.png)
1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one
Overview
Description
1-[3-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one, also known as AMPP, is an organic compound that belongs to the class of piperidine derivatives. It is an important research tool for scientists and chemists due to its diverse range of applications. It has been used in various scientific research fields, ranging from drug synthesis to biochemistry and physiology. In
Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound can serve as a precursor for synthesizing various bioactive piperidine derivatives. These derivatives can be designed to target specific receptors or enzymes within biological systems, potentially leading to the development of new drugs .
Development of Anticancer Agents
Research indicates that piperidine derivatives exhibit properties that can be harnessed to develop anticancer agents. The structural flexibility of “1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one” allows for the creation of compounds that can interfere with cancer cell proliferation and metastasis .
Antimicrobial and Antifungal Applications
The piperidine moiety is known to contribute to antimicrobial and antifungal activities. By modifying the core structure of our compound, it’s possible to enhance these properties, leading to the creation of new antimicrobial and antifungal medications .
Neuroprotective Therapies
Piperidine derivatives have shown potential in neuroprotective therapies. They can be used to develop treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by modulating neurotransmitter systems or protecting neuronal integrity .
Analgesic and Anti-inflammatory Drugs
The compound’s framework can be utilized to synthesize analgesic and anti-inflammatory drugs. By targeting specific pain pathways and inflammatory responses, it can contribute to the relief of chronic pain and inflammatory conditions .
Antihypertensive and Cardiovascular Agents
Piperidine derivatives can act on various pathways affecting blood pressure and cardiovascular health. The compound can be modified to create antihypertensive agents that manage blood pressure levels and provide cardiovascular protection .
Antipsychotic Medications
The structural characteristics of piperidine derivatives make them suitable for developing antipsychotic medications. These compounds can interact with dopamine receptors, which play a significant role in the pathophysiology of psychotic disorders .
Antiviral and Antimalarial Drugs
Lastly, the versatility of the piperidine ring allows for the synthesis of antiviral and antimalarial drugs. By targeting specific stages of the viral replication cycle or the life cycle of malaria parasites, new therapeutic agents can be developed .
properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10(16-7-3-5-14-16)12(17)15-6-2-4-11(8-13)9-15/h3,5,7,10-11H,2,4,6,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZIQOPHFXGWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




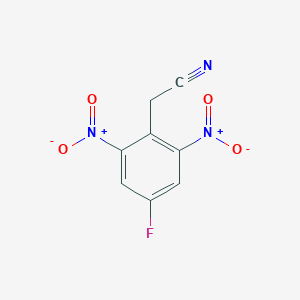

![3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine](/img/structure/B1464769.png)
![4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride](/img/structure/B1464771.png)
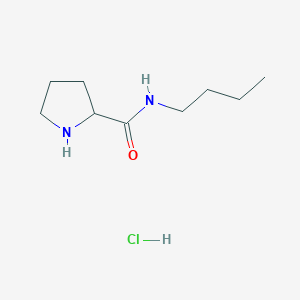
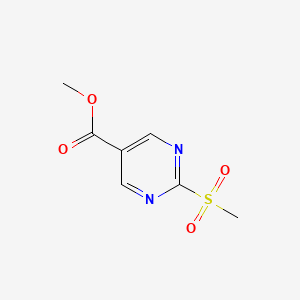
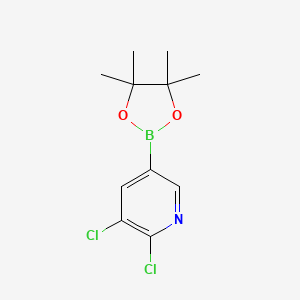
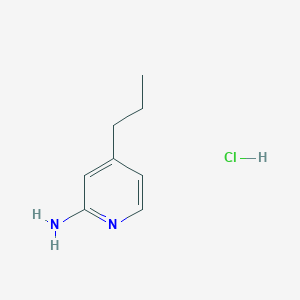

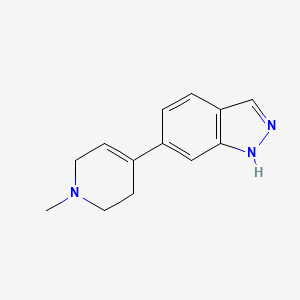


![N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1464785.png)